molecular formula C18H24N4O5S B2530751 ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1299471-29-6

ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2530751
CAS No.: 1299471-29-6
M. Wt: 408.47
InChI Key: GWNUGYSCBCGRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methyl group (position 5), an ethyl carboxylate (position 4), and a sulfonamide-linked 4-methoxyphenylpiperazine moiety (position 3). The molecular formula is C₁₈H₂₂N₄O₅S (MW: 406.45 g/mol). Its structure combines pharmacophoric elements:

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for diverse biological activities.
  • 4-Methoxyphenylpiperazine: A piperazine ring substituted with an electron-donating methoxy group, often associated with CNS receptor modulation.

Synthetic routes for analogous compounds (e.g., coupling arylpiperazines with pyrazole derivatives) suggest this compound may be synthesized via nucleophilic substitution or sulfonylation reactions . Structural characterization likely employs techniques such as X-ray crystallography (via SHELX software ) and spectral analysis (IR, NMR, ESI-MS) .

Properties

IUPAC Name

ethyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-11-9-21(10-12-22)14-5-7-15(26-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNUGYSCBCGRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 398.45 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Serotonin Receptors : The piperazine moiety suggests potential affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. The compound's structural features may enhance its effectiveness against specific cancer types by targeting signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231).
Anti-inflammatoryExhibits potential anti-inflammatory effects through cytokine modulation.
AntifungalSome pyrazole derivatives show antifungal activity against various fungi.
Serotonin ModulationInteraction with serotonin receptors may influence mood and anxiety levels.

Case Studies

  • Breast Cancer Research : A study investigated the cytotoxic effects of several pyrazole derivatives, including those structurally related to this compound. Results indicated significant inhibition of cell growth and enhanced apoptosis when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration .
  • Serotonin Receptor Studies : The compound's structural similarities with known serotonin receptor ligands suggest that it may modulate serotonin levels effectively, potentially aiding in the treatment of depression or anxiety disorders. Further studies are needed to elucidate its binding affinity and efficacy in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Ethyl 3-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate with Analogs

Compound Name / ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Features
Target Compound Pyrazole -SO₂-4-(4-MeO-phenyl)piperazine, -COOEt, -CH₃ 406.45 Sulfonamide linker; electron-donating methoxy group
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole -CH₂-piperazine, -CF₃, -NHCO- 548.2 Thiazole core; trifluoromethyl (electron-withdrawing); urea linker
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Pyrazole -CN, -Ph, -COOEt 241.25 Cyano group; lacks piperazine/sulfonyl moiety
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester Pyrazole -S-CH₃, variable R groups ~250–300 (estimated) Thioether substituent; lower polarity compared to sulfonamide
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole + Piperazine -CO-(CH₂)₂-piperazine, -CF₃ ~350–400 (estimated) Ketone linker; trifluoromethyl group; flexible alkyl chain
Key Observations:
  • Linker Diversity : The target compound’s sulfonamide linker (‑SO₂‑) contrasts with thioether (‑S‑ in ), ketone (‑CO‑ in ), and urea (‑NHCO‑ in ) linkers. Sulfonamides improve metabolic stability and hydrogen-bonding capacity compared to thioethers .
  • Substituent Electronics : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility and alter receptor affinity versus electron-withdrawing groups (e.g., ‑CF₃ in ).

Pharmacological and Physicochemical Properties

  • Target Compound : Predicted LogP (2.8–3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonamide group may enhance binding to serine proteases or GPCRs.
  • Higher molecular weights (~550 g/mol) may limit CNS penetration.
  • Thioether Pyrazoles : Methylsulfanyl derivatives exhibit analgesic/anti-inflammatory activity , but shorter half-lives compared to sulfonamides due to oxidative metabolism.

Structural Characterization Tools

  • X-ray Crystallography : SHELX software is widely used for small-molecule refinement, suggesting the target compound’s structure could be resolved via this method.
  • Database Tools : Mercury software enables intermolecular interaction analysis and packing pattern comparisons, aiding in crystallographic studies of analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process involving sulfonylation of the pyrazole core. Key steps include:

  • Cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole ring .
  • Sulfonylation using 4-(4-methoxyphenyl)piperazine-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Optimization via Design of Experiments (DoE) to evaluate variables like temperature (60–80°C), solvent polarity, and molar ratios .
    • Critical Parameters : Yield is highly sensitive to moisture (hydrolysis risk) and stoichiometric excess of sulfonylating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • ¹H-NMR : Look for the singlet peak of the pyrazole C5-methyl group (~δ 2.3 ppm) and the methoxy proton resonance (~δ 3.8 ppm) .
  • IR : Confirm sulfonyl group presence via asymmetric S=O stretching (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]+ should align with the molecular weight (e.g., ~435 g/mol for C₁₉H₂₃N₅O₅S) .

Q. How can researchers assess the compound’s in vitro biological activity, and what controls are essential to minimize false positives?

  • Protocol :

  • Use enzyme-linked assays (e.g., COX-2 inhibition) with IC₅₀ determination via dose-response curves .
  • Include vehicle controls (DMSO) and reference inhibitors (e.g., celecoxib) to validate assay conditions.
  • Monitor solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid aggregation artifacts .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

  • Approach :

  • Employ quantum chemical calculations (e.g., DFT) to model sulfonylation transition states and identify energy barriers .
  • Use molecular docking to prioritize derivatives with enhanced target binding (e.g., serotonin receptor subtypes) .
  • Combine cheminformatics tools (e.g., RDKit) to generate SAR libraries based on substituent effects .

Q. How can structural analogs resolve contradictions in reported biological activity data?

  • Strategy :

  • Synthesize analogs with modified sulfonyl or piperazine groups to isolate pharmacophoric contributions .
  • Compare in vivo pharmacokinetics (e.g., metabolic stability via liver microsomes) to correlate structural changes with bioavailability .
  • Address discrepancies by standardizing assay protocols across labs (e.g., cell line selection, incubation time) .

Q. What advanced techniques resolve spectral data contradictions (e.g., overlapping NMR peaks)?

  • Solutions :

  • Use 2D NMR (HSQC, HMBC) to assign ambiguous proton environments, particularly for piperazine and pyrazole protons .
  • Leverage dynamic NMR experiments to detect conformational flexibility in the sulfonyl-piperazine moiety .
  • Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. How can researchers address solubility challenges during formulation for in vivo studies?

  • Innovative Methods :

  • Use co-solvents (e.g., PEG-400) or nanocarriers (liposomes) to enhance aqueous solubility .
  • Modify ester groups to carboxylates (pro-drug strategy) for improved hydrophilicity .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Recommendations :

  • Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .
  • Optimize catalytic systems (e.g., BiCl₃ for sulfonylation) to minimize stoichiometric reagent use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.